molecular formula C11H9FO B11913659 1-Fluoro-8-methoxynaphthalene

1-Fluoro-8-methoxynaphthalene

Cat. No.: B11913659
M. Wt: 176.19 g/mol
InChI Key: MXJINSZTQOLELM-UHFFFAOYSA-N
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Description

1-Fluoro-8-methoxynaphthalene is a naphthalene derivative substituted with a fluorine atom at position 1 and a methoxy group (-OCH₃) at position 6. The fluorine atom at position 1 likely enhances electrophilic substitution resistance, while the methoxy group at position 8 may act as an electron-donating substituent, influencing reactivity and regioselectivity in chemical reactions . This combination of substituents could confer unique physicochemical and toxicological behaviors compared to simpler naphthalene derivatives.

Properties

Molecular Formula

C11H9FO

Molecular Weight

176.19 g/mol

IUPAC Name

1-fluoro-8-methoxynaphthalene

InChI

InChI=1S/C11H9FO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,1H3

InChI Key

MXJINSZTQOLELM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-8-methoxynaphthalene can be synthesized through several methods. One common approach involves the diazotization of 1-naphthylamine followed by a reaction with a fluorine-containing compound. The process typically involves:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while maintaining safety standards.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-8-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

1-Fluoro-8-methoxynaphthalene features a unique structure characterized by the presence of a fluorine atom and a methoxy group attached to the naphthalene ring. This configuration influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its fluorinated nature enhances the reactivity of the molecule, allowing it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The compound is utilized to synthesize more complex fluorinated compounds, which are essential in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The biological activity of this compound has been explored in several studies, indicating potential applications in drug development:

  • Anticancer Activity : Similar naphthalene derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives related to this compound have demonstrated IC50 values indicating potent activity against prostate adenocarcinoma (PC-3) and breast cancer (MCF-7) cell lines .
Cell LineIC50 (µM)Compound Type
PC-3< 1Naphthoquinone Derivatives
MCF-7< 2Naphthoquinone Derivatives
Jurkat< 0.5Naphthoquinone Derivatives

The anticancer properties are likely mediated through mechanisms such as electron transfer, enzyme inhibition, and induction of apoptosis .

Fluorescent Probes

Naphthalimide derivatives, closely related to this compound, have been utilized as fluorescent probes due to their unique optical properties. These compounds can be employed in biological imaging and detection assays, facilitating the study of cellular processes .

Case Study 1: Anticancer Mechanisms

A study focused on the anticancer properties of naphthalene derivatives highlighted that these compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential. The study demonstrated that treatment with specific naphthalene derivatives led to significant growth inhibition in HepG2 cancer cells .

Case Study 2: Synthesis Innovations

Research into synthetic methodologies involving this compound has revealed efficient routes for producing alkyl naphthyl ethers through nucleophilic substitution reactions. These methods have shown high yields under optimized conditions, showcasing the compound's utility as a precursor for more complex organic molecules .

Mechanism of Action

The mechanism of action of 1-Fluoro-8-methoxynaphthalene involves its interaction with various molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The methoxy group can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of 1-Fluoro-8-methoxynaphthalene and Analogs

Compound Molecular Formula Average Mass (g/mol) Substituents (Positions) Key Features
This compound* C₁₁H₉FO 176.19 (estimated) F (1), -OCH₃ (8) Dual functionalization; polar groups
1-Iodo-8-methoxynaphthalene C₁₁H₉IO 284.096 I (1), -OCH₃ (8) Heavy halogen; high molecular weight
1-Fluoronaphthalene C₁₀H₇F 146.16 F (1) Simple mono-halogenated derivative
1-Methoxynaphthalene C₁₁H₁₀O 158.20 -OCH₃ (1) Electron-donating group; lithiation studies
Octafluoronaphthalene C₁₀F₈ 272.09 F (all positions) Fully fluorinated; high stability

*Estimated mass calculated based on analogous structures.

  • Methoxy groups (e.g., in 1-Methoxynaphthalene) direct lithiation to adjacent positions (e.g., position 2 with n-BuLi and position 8 with t-BuLi) due to electron donation . In this compound, the interplay between fluorine’s electronegativity and methoxy’s electron donation may alter regioselectivity.

Biological Activity

1-Fluoro-8-methoxynaphthalene is an organic compound belonging to the naphthalene family, characterized by the presence of a fluorine atom at the 1-position and a methoxy group at the 8-position of the naphthalene ring. This unique substitution pattern contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula for this compound is C11H9FOC_{11}H_{9}FO. The presence of the fluorine atom enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets. The methoxy group can also influence the electronic properties of the molecule, affecting its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Properties : Naphthalene derivatives have been shown to possess significant anticancer activity, often attributed to their ability to intercalate DNA and induce apoptosis in cancer cells .
  • Antimicrobial Activity : Similar compounds have demonstrated moderate antimicrobial effects against various bacterial strains, including resistant strains like Staphylococcus aureus .
  • Fluorescent Properties : The compound's structure allows it to be utilized as a fluorescent probe in biological imaging, enhancing its potential applications in cellular studies .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • DNA Intercalation : Like other naphthalene derivatives, it may intercalate into DNA strands, disrupting replication and transcription processes, leading to cell death .
  • Reactive Oxygen Species (ROS) Induction : The compound may induce oxidative stress within cells, contributing to its anticancer effects by damaging cellular components .
  • Inhibition of Key Enzymes : It may inhibit topoisomerases, enzymes critical for DNA unwinding during replication, thereby preventing cancer cell proliferation .

Case Studies

  • Anticancer Activity : A study examining various naphthalimide derivatives found that modifications at different positions significantly influenced their cytotoxicity against cancer cell lines. Compounds with methoxy groups showed enhanced activity compared to their unsubstituted counterparts .
  • Antimicrobial Efficacy : Research on fluoroquinolone derivatives highlighted that methoxy substitutions increase lethality against Staphylococcus aureus, particularly in strains resistant to conventional treatments. This suggests that similar modifications in naphthalene derivatives could yield compounds with improved antimicrobial properties .

Comparative Analysis

Compound NameStructure FeaturesNotable Properties
This compoundFluorine at position 1; methoxy at 8Potential anticancer and antimicrobial activity
8-MethoxynaphthaleneMethoxy group on naphthaleneModerate antimicrobial activity
C-8-Methoxy FluoroquinoloneMethoxy group at C-8 positionIncreased lethality against resistant S. aureus

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-fluoro-8-methoxynaphthalene, and how do substituent positions influence regioselectivity?

  • Methodological Answer : Synthesis often involves electrophilic substitution or directed lithiation. For example, lithiation of 1-methoxynaphthalene with n-BuLi/TMEDA yields the 2-lithio intermediate, while t-BuLi favors the 8-position due to thermodynamic control . Fluorination can then be achieved via halogen exchange (e.g., using F₂ or fluorinating agents like Selectfluor). Key factors include solvent polarity, temperature, and directing groups (e.g., methoxy vs. fluorine), which alter electronic and steric effects. NMR studies and isotope labeling (e.g., deuterium substitution) help validate regioselectivity mechanisms .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent positions and electronic environments. For instance, fluorine's deshielding effect alters chemical shifts in adjacent protons.
  • Mass Spectrometry : High-resolution MS (e.g., EI or ESI) confirms molecular weight and fragmentation patterns. Discrepancies between experimental and theoretical spectra may arise from isotopic impurities or ionization artifacts, requiring cross-validation with synthetic intermediates .
  • IR/Raman : Functional group vibrations (e.g., C-F stretch at ~1100 cm⁻¹) resolve structural ambiguities. Contradictions are addressed by comparing spectra with computational models (DFT) or reference compounds .

Q. How are toxicological profiles systematically assessed for this compound, and what inclusion criteria ensure data reliability?

  • Methodological Answer : Follow the ATSDR framework:

  • Step 1 : Literature search across PubMed, TOXCENTER, and NTRL using CAS numbers and MeSH terms (e.g., "naphthalene derivatives," "fluorinated aromatics") .
  • Step 2 : Apply inclusion criteria (Table B-1): species (humans/lab mammals), exposure routes (oral/inhalation), and health outcomes (hepatic/renal effects) .
  • Step 3 : Extract data using standardized forms (Table C-2) and assess risk of bias via questionnaires (Tables C-6/C-7) . Low-confidence studies (e.g., incomplete outcome reporting) are excluded .

Advanced Research Questions

Q. How do kinetic vs. thermodynamic control mechanisms explain contradictory regioselectivity in fluorinated naphthalene derivatives?

  • Methodological Answer :

  • Kinetic Control : n-BuLi at low temperatures favors 2-fluorination due to faster lithiation at the less hindered position. Isotope effects (e.g., slower reaction with deuterated H2) confirm this pathway .
  • Thermodynamic Control : t-BuLi at higher temperatures stabilizes the 8-fluorinated product via aromatic stabilization. Computational studies (e.g., DFT) compare transition state energies to validate selectivity .
  • Contradiction Resolution : Cross-check reaction conditions (solvent, base strength) and use 19F^{19}\text{F} NMR kinetics to track intermediate formation.

Q. What strategies address discrepancies in reported toxicokinetic data for this compound across species?

  • Methodological Answer :

  • Data Harmonization : Normalize doses by body surface area or allometric scaling. For example, convert rodent LD₅₀ values to human equivalents using EPA guidelines .
  • Confounding Factors : Control for metabolic differences (e.g., CYP450 enzyme activity) via in vitro hepatocyte assays. Conflicting results may arise from interspecies variations in glucuronidation rates .
  • Meta-Analysis : Apply GRADE criteria to rate evidence quality, prioritizing studies with low risk of bias (e.g., randomized dosing in animal models) .

Q. How can computational models predict environmental persistence and bioaccumulation of this compound?

  • Methodological Answer :

  • QSAR Modeling : Use logP (octanol-water partition coefficient) and molecular descriptors (e.g., polar surface area) to estimate bioaccumulation potential. Experimental logP values (≈2.8) suggest moderate persistence .
  • Degradation Pathways : Simulate photolysis/hydrolysis using Gaussian or COSMOtherm. Fluorine's electronegativity slows degradation compared to non-halogenated analogs .
  • Validation : Compare predictions with EPA 610 monitoring data (e.g., sediment/water matrices) . Adjust models if field data show deviations >20%.

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